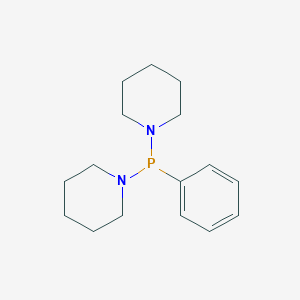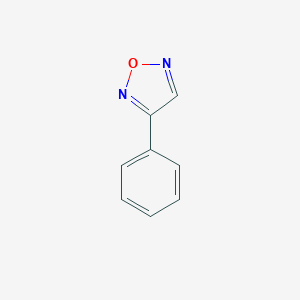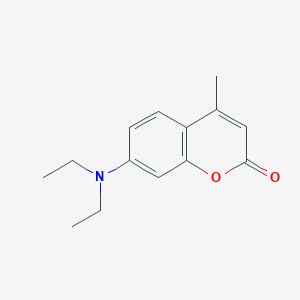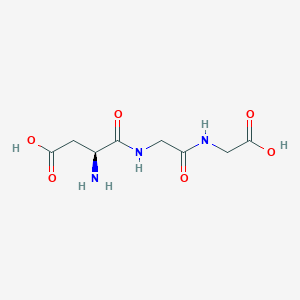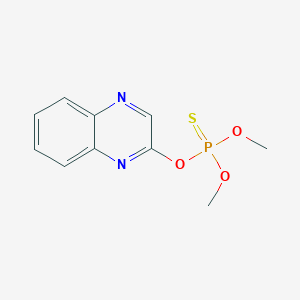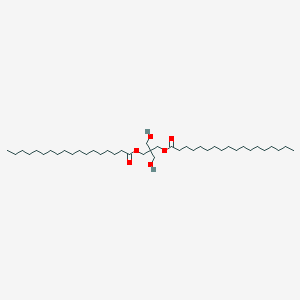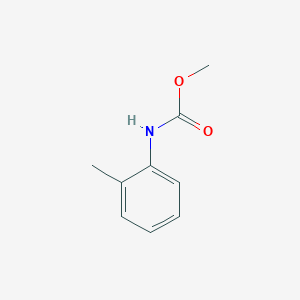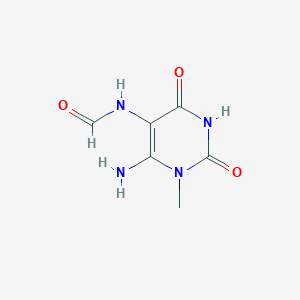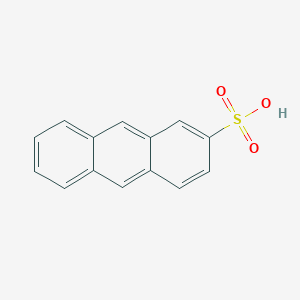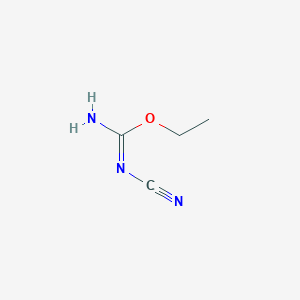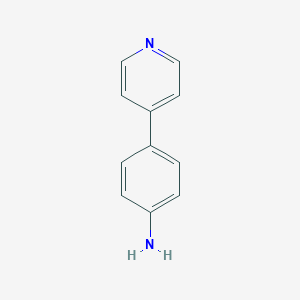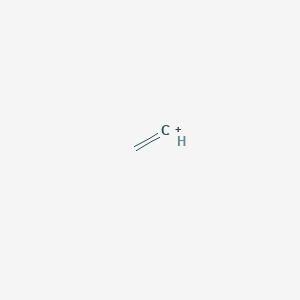
Ethene-1-ylium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethene-1-ylium is a chemical compound that is commonly used in scientific research applications. It is also known as vinyl cation or ethenyl cation. This compound has a unique structure that makes it useful in a variety of research studies.
Mecanismo De Acción
The mechanism of action of ethene-1-ylium is based on its highly reactive nature. It can react with a variety of nucleophiles such as alcohols, amines, and thiols. This reactivity makes it useful in a variety of organic synthesis reactions.
Efectos Bioquímicos Y Fisiológicos
Ethene-1-ylium has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly reactive and potentially toxic. Therefore, it should be handled with caution in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using ethene-1-ylium in laboratory experiments is its reactivity. It can be used as a reactive intermediate in a variety of organic synthesis reactions. However, its highly reactive nature also makes it potentially dangerous to handle. Therefore, it should be handled with caution and appropriate safety measures should be taken.
Direcciones Futuras
There are several future directions for the research on ethene-1-ylium. One potential area of research is the development of new synthesis methods that are more efficient and less toxic. Another area of research is the investigation of its potential applications in the field of organic electronics. Additionally, further studies are needed to fully understand its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of ethene-1-ylium is typically achieved through the protonation of vinyl ethers or other vinyl derivatives. The most common method involves the reaction of vinyl ethers with strong acids such as triflic acid or sulfuric acid. This reaction results in the formation of ethene-1-ylium as an intermediate product.
Aplicaciones Científicas De Investigación
Ethene-1-ylium is a versatile compound that has a wide range of scientific research applications. It is commonly used as a reactive intermediate in organic synthesis reactions. It is also used as a precursor for the synthesis of various organic compounds such as vinyl sulfones, vinyl ketones, and vinyl esters.
Propiedades
Número CAS |
14604-48-9 |
|---|---|
Nombre del producto |
Ethene-1-ylium |
Fórmula molecular |
C2H3+ |
Peso molecular |
27.05 g/mol |
Nombre IUPAC |
ethene |
InChI |
InChI=1S/C2H3/c1-2/h1H,2H2/q+1 |
Clave InChI |
QLLSNXSJBAXPLZ-UHFFFAOYSA-N |
SMILES |
C=[CH+] |
SMILES canónico |
C=[CH+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



